Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Esterification: The carboxylic acid groups can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-bromo-1-(4-chloro-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 5-bromo-1-(4-methyl-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 5-bromo-1-(4-fluoro-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
The uniqueness of Dimethyl 5-bromo-1-(4-bromo-2-(tert-butyl)phenyl)-1H-pyrazole-3,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
853348-97-7 |
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Molecular Formula |
C17H18Br2N2O4 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
dimethyl 5-bromo-1-(4-bromo-2-tert-butylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H18Br2N2O4/c1-17(2,3)10-8-9(18)6-7-11(10)21-14(19)12(15(22)24-4)13(20-21)16(23)25-5/h6-8H,1-5H3 |
InChI Key |
SGVJPAIBOQLXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Br |
Origin of Product |
United States |
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